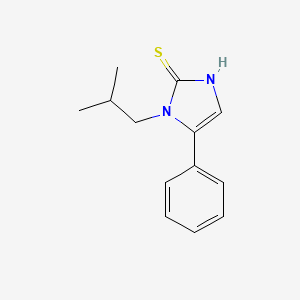

1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Descripción

Propiedades

IUPAC Name |

3-(2-methylpropyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-10(2)9-15-12(8-14-13(15)16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWQPEXSBNCAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CNC1=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which is a classical approach for the formation of imidazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Bulk and Lipophilicity: The isobutyl group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., methyl or ethyl) . This property may improve membrane permeability in biological systems.

Electronic Effects :

- The thione group (–C=S) in all analogs enables hydrogen bonding and metal coordination. For example, 4-phenyl-1,3-dihydro-2H-imidazole-2-thione forms N–H···S hydrogen bonds in its crystal structure, stabilizing supramolecular assemblies .

- Substitution at C5 with electron-donating groups (e.g., 4-methoxyphenyl in ) could enhance electron density at the thione sulfur, influencing reactivity or metal-binding capacity .

Biological Activity :

- Antimicrobial Activity : 4-Phenyl derivatives exhibit moderate antimicrobial activity, attributed to the thione group’s interaction with microbial enzymes .

- Kinase Inhibition : Compound 36 (1-methyl-5-(4-fluorophenyl) analog) in shows p38α MAPK inhibition (IC₅₀ = 46 nM), suggesting that the target compound’s isobutyl group may modulate selectivity or potency .

- Hyaluronidase Inhibition : 1-Methyl-5-phenyl analogs inhibit streptococcal hyaluronidase, a virulence factor in bacterial infections .

Actividad Biológica

1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, DNA intercalation capabilities, and potential as an inhibitor of various enzymes.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 262.38 g/mol. Its structure includes a thione functional group, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of imidazole derivatives, compounds similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results indicated that certain derivatives displayed significant cytotoxicity at micromolar concentrations. Notably, compounds showed greater efficacy than doxorubicin in some cases, suggesting their potential as novel anticancer agents .

The mechanism through which these compounds exert their biological effects often involves DNA intercalation and inhibition of topoisomerase II. This dual action can lead to DNA damage and subsequent apoptosis in cancer cells.

DNA Intercalation Studies

Research utilizing terbium fluorescent probes demonstrated that several imidazole derivatives could intercalate into DNA strands, causing detectable damage. The most potent compounds induced significant DNA damage and were further evaluated for their antiproliferative effects .

Enzyme Inhibition

In addition to their anticancer properties, imidazole derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrase IX (CAIX), which is implicated in tumor growth and metastasis. In vitro studies showed that certain derivatives could selectively inhibit CAIX, providing a promising avenue for therapeutic development .

Summary of Findings

The biological activities of this compound can be summarized as follows:

| Activity | Details |

|---|---|

| Anticancer Activity | Significant cytotoxicity against MCF-7, HepG2, and HCT-116 cell lines. |

| DNA Intercalation | Induces DNA damage via intercalation; acts as a dual DNA intercalator. |

| Enzyme Inhibition | Selective inhibition of carbonic anhydrase IX (CAIX). |

Q & A

Q. What are the recommended synthetic routes for 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or substitution reactions. A common method is the cyclization of amido-nitriles using transition metal catalysts (e.g., nickel) under controlled temperatures (80–120°C) . Solvent choice (e.g., ethanol, DMF) and reaction time (8–24 hours) significantly impact yield. For example, refluxing in ethanol with potassium hydroxide (KOH) can facilitate thione group formation . Optimization should include thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) for structural validation .

Q. How do substituents (isobutyl, phenyl) influence the compound’s physicochemical properties?

The isobutyl group enhances hydrophobicity, affecting solubility in non-polar solvents, while the phenyl group contributes to π-π stacking interactions, influencing crystallinity. Comparative studies with analogs (e.g., 1-ethyl-5-phenyl derivatives) show that bulkier substituents like isobutyl reduce solubility but improve thermal stability . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and confirms substituent positions .

- FT-IR: Identifies thione (C=S) stretching vibrations near 1200–1250 cm⁻¹ .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 248.35 g/mol for C₁₃H₁₆N₂S) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

Use PPE (nitrile gloves, lab coats) and work in a fume hood. Avoid inhalation of dust; employ P95 respirators for particulate protection . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., Gaussian) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis . For example, substituting the phenyl group with electron-withdrawing groups (e.g., nitro) may improve binding affinity to antimicrobial targets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Standardized Assays: Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols.

- Structural Validation: Ensure purity (>95% via HPLC) to rule out impurities skewing results .

- Meta-Analysis: Cross-reference data from PubMed, Scopus, and patent databases to identify trends or outliers .

Q. How do reaction mechanisms differ between solution-phase and solid-state syntheses?

Solution-phase reactions (e.g., in DMF) favor nucleophilic substitution due to solvent polarity, while solid-state mechanochemical methods (ball milling) reduce side reactions by limiting solvent interactions. Kinetic studies (e.g., in situ IR) reveal faster imidazole ring formation in solvent-free conditions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Batch vs. Flow Chemistry: Flow systems improve heat management and yield consistency but require specialized equipment .

- Purification: Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .

- Cost-Benefit Analysis: Compare catalyst costs (e.g., nickel vs. palladium) and solvent recovery rates .

Methodological Recommendations

- Data Reproducibility: Document reaction parameters (e.g., stirring rate, humidity) in detail.

- Collaboration: Partner with computational chemists for predictive modeling .

- Ethical Compliance: Adhere to OECD guidelines for toxicity testing and material disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.